PYR6 PYR6 Pyr6 is an inhibitor of Ca2+ entry, which displays higher potency to inhibit Ca2+ entry mediated by CRAC channel than by TRPC3.
Brand Name: Vulcanchem
CAS No.: 245747-08-4
VCID: VC0540675
InChI: InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29)
SMILES: C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Molecular Formula: C17H9F7N4O
Molecular Weight: 418.27 g/mol

PYR6

CAS No.: 245747-08-4

Cat. No.: VC0540675

Molecular Formula: C17H9F7N4O

Molecular Weight: 418.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PYR6 - 245747-08-4

Specification

CAS No. 245747-08-4
Molecular Formula C17H9F7N4O
Molecular Weight 418.27 g/mol
IUPAC Name N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide
Standard InChI InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29)
Standard InChI Key XZIQSOZOLJJMFN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Appearance Solid powder

Introduction

Chemical and Structural Properties of PYR6

PYR6 belongs to the 3,5-bis(trifluoromethyl)pyrazole (BTP) class of compounds, which are characterized by electron-withdrawing substituents on the pyrazole ring. The molecular formula of PYR6 is C₁₇H₉F₇N₄O, with a molecular weight of 418.27 g/mol . Its structure features a 3-fluoro-4-pyridinecarboxamide group linked to a 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl moiety, which confers selectivity for calcium channels .

Synthesis and Solubility

PYR6 is synthesized via microwave-assisted cyclocondensation of 4-nitrophenylhydrazine hydrochloride with enones, followed by catalytic transfer hydrogenation and subsequent amide bond formation . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (239.08 mM) and is typically stored at -20°C to maintain stability .

Table 1: Key Chemical Properties of PYR6

PropertyValue
CAS Number245747-08-4
Molecular FormulaC₁₇H₉F₇N₄O
Molecular Weight418.27 g/mol
Solubility≥100 mg/mL in DMSO
Storage Conditions-20°C, desiccated
SMILES NotationO=C(C1=C(F)C=NC=C1)NC2=CC=C(N3N=C(C(F)(F)F)C=C3C(F)(F)F)C=C2

Pharmacological Profile and Selectivity

PYR6 was developed to address the limited selectivity of earlier pyrazole derivatives like BTP2 and PYR3, which inhibited both TRPC and Orai channels . Systematic electrophysiological and calcium imaging studies revealed that PYR6 preferentially blocks Orai1-mediated SOCE over TRPC3-mediated ROCE, with IC50 values of 0.49 µM and 18.2 µM, respectively . This 37-fold selectivity enables researchers to isolate SOCE contributions in cells expressing both channel types, such as mast cells and vascular smooth muscle .

Comparative Potency of Pyrazole Derivatives

In HEK293 cells overexpressing TRPC3, PYR6 inhibited carbachol-induced currents by only 52% at 3 µM, whereas it suppressed Orai1-mediated CRAC currents by >90% at the same concentration . In contrast, PYR3 inhibited both pathways with similar efficacy (IC50 ≈1–3 µM), highlighting PYR6’s improved selectivity .

Research Applications and Experimental Findings

Mast Cell Activation Studies

In RBL-2H3 mast cells, PYR6 (1–3 µM) reduced antigen-induced degranulation by 70–90%, comparable to the effects of Orai1 knockout . This inhibition correlated with suppressed NFAT transcriptional activity, confirming SOCE’s role in immune cell activation .

Uterine Smooth Muscle Contraction

Recent studies in rat uterine tissue demonstrated that PYR6 (3 µM) selectively inhibits carbachol- and cloprostenol-induced contractions while sparing oxytocin-mediated responses . This suggests that Orai channels contribute to muscarinic receptor signaling in myometrium, a finding with implications for preterm labor therapeutics .

Table 2: Functional Effects of PYR6 in Experimental Models

Model SystemAgonist/StimulusPYR6 Effect (3 µM)Citation
RBL-2H3 Mast CellsThapsigargin↓ SOCE by 90%
HEK293-TRPC3Carbachol↓ ROCE by 52%
Rat UterusCarbachol↓ Contraction amplitude
HEK293-Orai1/STIM1Thapsigargin↓ CRAC current by 95%

Limitations and Future Directions

While PYR6 is a valuable tool, its pharmacokinetic properties (e.g., short half-life in vivo) limit therapeutic applications. Second-generation analogs with improved bioavailability are under development . Additionally, the compound’s effects on TRPC6 and TRPC7 channels remain unexplored, warranting further subtype selectivity studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator